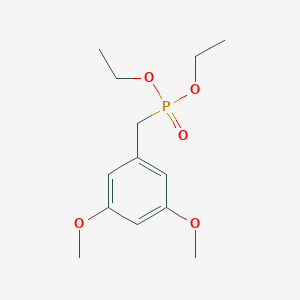

Diethyl 3,5-Dimethoxybenzylphosphonate

Beschreibung

Eigenschaften

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWCMXXBAOVBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465908 | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108957-75-1 | |

| Record name | Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108957-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 3,5-Dimethoxybenzylphosphonate in Research

This guide provides an in-depth exploration of Diethyl 3,5-Dimethoxybenzylphosphonate, a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, mechanistic underpinnings, and practical applications of this versatile compound, with a particular focus on its role in the construction of complex bioactive molecules.

Introduction: The Significance of Diethyl 3,5-Dimethoxybenzylphosphonate

Organophosphonates are a critical class of molecules in both medicinal chemistry and materials science. Their utility stems from their structural similarity to phosphates, which allows them to act as stable mimics of phosphate esters, enhancing metabolic stability and bioavailability in drug candidates.[1] Among these, benzylphosphonates are particularly valuable building blocks.

Diethyl 3,5-Dimethoxybenzylphosphonate has emerged as a reagent of choice for the introduction of the 3,5-dimethoxyphenyl motif, a key structural element in a variety of biologically active compounds, most notably resveratrol and its analogs. These compounds have garnered significant attention for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[2] The 3,5-dimethoxy substitution pattern is of particular interest as it can modulate the biological activity and pharmacokinetic properties of the parent molecule.[2]

This guide will delve into the primary application of Diethyl 3,5-Dimethoxybenzylphosphonate as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective synthesis of alkenes.[3] We will explore the synthesis of the reagent itself, a detailed protocol for its application in the synthesis of a resveratrol precursor, and the mechanistic nuances that govern its reactivity.

Synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate: A Step-by-Step Protocol

The preparation of Diethyl 3,5-Dimethoxybenzylphosphonate is a multi-step process that begins with the readily available 3,5-dimethoxybenzoic acid. The following protocol provides a comprehensive guide to its synthesis.

Step 1: Reduction of 3,5-Dimethoxybenzoic Acid to (3,5-Dimethoxyphenyl)methanol

The initial step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Reaction:

-

3,5-Dimethoxybenzoic Acid + LiAlH₄ → (3,5-Dimethoxyphenyl)methanol

-

-

Detailed Protocol:

-

To a stirred solution of 3,5-dimethoxybenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of LiAlH₄ in THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (3,5-dimethoxyphenyl)methanol, which can be purified by column chromatography on silica gel.

-

Step 2: Bromination of (3,5-Dimethoxyphenyl)methanol to 1-(Bromomethyl)-3,5-dimethoxybenzene

The benzylic alcohol is then converted to the corresponding bromide, a key intermediate for the subsequent Arbuzov reaction. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Reaction:

-

(3,5-Dimethoxyphenyl)methanol + CBr₄ + PPh₃ → 1-(Bromomethyl)-3,5-dimethoxybenzene

-

-

Detailed Protocol:

-

Dissolve (3,5-dimethoxyphenyl)methanol and CBr₄ in a suitable anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C.

-

Slowly add a solution of PPh₃ in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired benzyl bromide.

-

Step 3: Arbuzov Reaction to Yield Diethyl 3,5-Dimethoxybenzylphosphonate

The final step is the Michaelis-Arbuzov reaction, where the benzyl bromide reacts with a trialkyl phosphite, typically triethyl phosphite, to form the target phosphonate.

-

Reaction:

-

1-(Bromomethyl)-3,5-dimethoxybenzene + P(OEt)₃ → Diethyl 3,5-Dimethoxybenzylphosphonate

-

-

Detailed Protocol:

-

Heat a neat mixture of 1-(bromomethyl)-3,5-dimethoxybenzene and triethyl phosphite at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere.

-

Monitor the reaction by observing the evolution of ethyl bromide.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and any volatile byproducts by distillation under reduced pressure to afford the crude Diethyl 3,5-Dimethoxybenzylphosphonate, which can be further purified by vacuum distillation or column chromatography.

-

Characterization Data for a Representative Benzylphosphonate (Diethyl benzylphosphonate):

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.29-7.23 (m, 5H, Ar-H), 4.00 (m, 4H, OCH₂CH₃), 3.14 (d, J = 22.0 Hz, 2H, PCH₂), 1.22 (t, J = 7.1 Hz, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 131.9 (d, J = 6.9 Hz), 129.8 (d, J = 3.8 Hz), 128.5 (d, J = 3.1 Hz), 126.8 (d, J = 3.8 Hz), 62.3 (d, J = 6.9 Hz), 33.9 (d, J = 137.8 Hz), 16.4 (d, J = 6.1 Hz) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ 25.5 |

| IR (neat, cm⁻¹) | 3064, 2983, 1497, 1456, 1248 (P=O), 1054, 1026, 964 |

| MS (EI, m/z) | 228 (M⁺), 183, 137, 91 (100%) |

Note: The spectroscopic data provided is for the parent diethyl benzylphosphonate. The data for Diethyl 3,5-Dimethoxybenzylphosphonate will show additional signals corresponding to the two methoxy groups.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Application

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, offering significant advantages over the classical Wittig reaction. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate byproduct, which simplifies purification.[3]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses, leading to the formation of the alkene and a phosphate ester byproduct.

The stereochemical outcome of the HWE reaction is a key feature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. This is attributed to the reversibility of the initial addition and the steric interactions in the transition state leading to the oxaphosphetane, which favors the anti-conformation of the larger substituents.

Caption: The mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

The Role of 3,5-Dimethoxy Substituents

The electron-donating nature of the two methoxy groups on the benzene ring of Diethyl 3,5-Dimethoxybenzylphosphonate can influence the reactivity of the phosphonate carbanion. These groups increase the electron density on the aromatic ring, which can have a modest electronic effect on the benzylic carbanion. However, the primary driver of the HWE reaction's efficiency is the stabilization of the carbanion by the adjacent phosphonate group.

Application in the Synthesis of a Resveratrol Precursor

A prominent application of Diethyl 3,5-Dimethoxybenzylphosphonate is in the synthesis of resveratrol and its analogs. The following protocol outlines the synthesis of 3,4',5-trimethoxystilbene, a direct precursor to resveratrol.

-

Reaction:

-

Diethyl 3,5-Dimethoxybenzylphosphonate + 4-Methoxybenzaldehyde → 3,4',5-Trimethoxystilbene

-

-

Detailed Protocol:

-

To a solution of Diethyl 3,5-Dimethoxybenzylphosphonate and 4-methoxybenzaldehyde in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the careful addition of a protic solvent like methanol or water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3,4',5-trimethoxystilbene.

-

Quantitative Data for the Synthesis of 3,4',5-Trimethoxystilbene:

| Reactant | Molar Equiv. | Product | Yield |

| Diethyl 3,5-Dimethoxybenzylphosphonate | 1.0 | 3,4',5-Trimethoxystilbene | Typically >80% |

| 4-Methoxybenzaldehyde | 1.0-1.2 | ||

| Sodium Hydride | 1.1-1.5 |

Broader Applications in Medicinal Chemistry

While the synthesis of resveratrol and its analogs is a primary application, the utility of Diethyl 3,5-Dimethoxybenzylphosphonate and related benzylphosphonates extends to other areas of medicinal chemistry. For instance, various substituted benzylphosphonates have been investigated for their potential as antimicrobial agents. The phosphonate moiety can impart unique biological activities, and the substitution pattern on the aromatic ring allows for the fine-tuning of these properties.

Conclusion

Diethyl 3,5-Dimethoxybenzylphosphonate is a valuable and versatile reagent in modern organic synthesis. Its primary role as a key building block in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of stilbenes, particularly resveratrol and its analogs, which are of significant interest in drug discovery. The straightforward synthesis of the phosphonate and the high efficiency of the HWE reaction make it an indispensable tool for researchers in academia and industry. The principles and protocols outlined in this guide provide a solid foundation for the successful application of Diethyl 3,5-Dimethoxybenzylphosphonate in the synthesis of complex and biologically relevant molecules.

References

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6729. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (2020). RSC Advances, 10(49), 29482-29488. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6729. [Link]

-

Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (2021). European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

-

diethyl (dichloromethyl)phosphonate. (2004). Organic Syntheses, 81, 213. [Link]

-

Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2010). Current Organic Synthesis, 7(5), 456-478. [Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). Angewandte Chemie International Edition, 57(42), 13895-13899. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). Current Organic Chemistry, 17(10), 1014-1040. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2020). Molecules, 25(21), 5035. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. (2019). ResearchGate. [Link]

-

Supporting Information for "Palladium-Catalyzed Allylation of Active Methylene Compounds with Alkynes". (2005). Angewandte Chemie International Edition, 44(12), 1841-1844. [Link]

-

Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. (2022). Molbank, 2022(3), M1424. [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A, 117(3), 633-641. [Link]

-

Resveratrol and Its Analogs: Potent Agents to Reverse Epithelial-to-Mesenchymal Transition in Tumors. (2020). Frontiers in Pharmacology, 11, 839. [Link]

Sources

An In-depth Technical Guide to Diethyl 3,5-Dimethoxybenzylphosphonate (CAS No. 108957-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,5-dimethoxybenzylphosphonate is a versatile organophosphorus reagent that serves as a crucial building block in modern organic synthesis. Its strategic importance lies in its utility in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of alkenes. The presence of the 3,5-dimethoxy substitution pattern on the aromatic ring electronically influences the reactivity of the benzylic position and imparts unique properties to the resulting olefinic products. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of Diethyl 3,5-Dimethoxybenzylphosphonate, with a particular focus on its role in the synthesis of biologically active molecules relevant to drug discovery and development.

Physicochemical and Spectroscopic Properties

Diethyl 3,5-dimethoxybenzylphosphonate is typically a colorless to pale yellow oil at room temperature.[1] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of Diethyl 3,5-Dimethoxybenzylphosphonate

| Property | Value | Source |

| CAS Number | 108957-75-1 | N/A |

| Molecular Formula | C₁₃H₂₁O₅P | [1] |

| Molecular Weight | 288.28 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | Predicted: 404.2 °C at 760 mmHg | N/A |

| Density | Predicted: 1.123 g/cm³ | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform | N/A |

Spectroscopic Data:

The structural integrity of Diethyl 3,5-Dimethoxybenzylphosphonate is confirmed through various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃): δ 6.46 (t, J = 2.5 Hz, 2H), 6.35 (d, J = 2.5 Hz, 1H), 4.05-4.02 (m, 4H), 3.77 (s, 6H), 3.09 (d, J = 21.0 Hz, 2H), 1.28 (t, J = 7.0 Hz, 6H).[1]

-

Mass Spectrometry (ESI-MS): m/z 288.0 [M+H]⁺.[1]

Synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate

The most common and efficient method for the synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Diagram 1: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate

Caption: Michaelis-Arbuzov synthesis pathway.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from a procedure used for the synthesis of resveratrol analogues.[4]

Materials:

-

3,5-Dimethoxybenzyl bromide

-

Triethyl phosphite

-

Nitrogen gas supply

-

Reaction flask with condenser and stirring apparatus

-

Heating mantle

Procedure:

-

To a reaction flask containing 3,5-dimethoxybenzyl bromide (1.43 g, 6.2 mmol), add triethyl phosphite (1.55 g, 9.3 mmol).[4]

-

Heat the resulting mixture to 130 °C with continuous stirring under a nitrogen atmosphere for 24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 dichloromethane/cyclohexane eluent system.[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is obtained as an oil.[4]

-

Purification can be achieved by removing excess triethyl phosphite under vacuum.[1]

An alternative Arbuzov-type protocol involves:

-

Heating a mixture of 1-(bromomethyl)-3,5-dimethoxybenzene (2.17 g, 39.4 mmol based on a likely typo in the source, should be closer to 9.4 mmol) and triethyl phosphite (4.5 ml) at 160 °C for 4 hours.[1]

-

The excess triethyl phosphite is then removed under vacuum to yield the crude product as a colorless oil with a reported yield of 95%.[1]

Reactivity and the Horner-Wadsworth-Emmons Reaction

The synthetic utility of Diethyl 3,5-Dimethoxybenzylphosphonate is primarily demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity.

In the HWE reaction, the phosphonate is first deprotonated by a base to form a stabilized carbanion (a phosphonate ylide). This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a transient betaine intermediate, which subsequently eliminates a diethyl phosphate salt to yield the alkene.

Diagram 2: Horner-Wadsworth-Emmons Reaction Workflow

Caption: Key steps in the HWE olefination.

The 3,5-dimethoxy groups on the phenyl ring are electron-donating, which can influence the nucleophilicity of the ylide and the stability of the intermediates, thereby affecting the reaction rate and stereoselectivity.

Applications in Drug Development and Organic Synthesis

Diethyl 3,5-dimethoxybenzylphosphonate is a key intermediate in the synthesis of various biologically active compounds, most notably stilbenoids, which are a class of natural phenols.

Synthesis of Resveratrol Analogues and Stilbenoids

Resveratrol and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[5] Diethyl 3,5-dimethoxybenzylphosphonate is frequently used in the HWE reaction to construct the stilbene backbone of these molecules.[4][6][7]

For instance, it has been employed in the total synthesis of dehydro-δ-viniferin, a resveratrol dimer, where it was reacted with a complex aldehyde in a Horner-Wadsworth-Emmons olefination to form the permethylated precursor with a 94% yield.[6][8] It has also been used in the synthesis of resveratrol methoxy derivatives which have shown potential as anti-platelet and anti-cancer agents.[5] Some of these synthesized stilbene benzenesulfonamides have demonstrated potent anti-proliferative activity against human lung adenocarcinoma cells.[4]

Potential in Neuroprotection and Antimicrobial Applications

While direct studies on the neuroprotective or antimicrobial properties of Diethyl 3,5-Dimethoxybenzylphosphonate are limited, related structural motifs are of significant interest in these areas.

-

Neuroprotection: Substituted benzyl compounds and other small molecules with benzyloxy groups have been investigated for their neuroprotective effects in models of Parkinson's disease and against glutamate-induced neurotoxicity.[9][10][11] The structural framework provided by this phosphonate could be a starting point for the development of novel neuroprotective agents.

-

Antimicrobial Activity: Phenolic compounds, including those with methoxy substitutions, are known to possess antimicrobial properties against various foodborne pathogens and spoilage bacteria.[12][13] Although direct evidence is lacking for Diethyl 3,5-Dimethoxybenzylphosphonate, its derivatives, particularly after demethylation to reveal the hydroxyl groups, could be explored for such activities.

Safety and Handling

Based on data for similar compounds, Diethyl 3,5-dimethoxybenzylphosphonate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

Diethyl 3,5-dimethoxybenzylphosphonate is a valuable and versatile reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of a wide array of trans-stilbenes. The demonstrated use of this phosphonate in the preparation of biologically active resveratrol analogues highlights its importance for researchers in drug discovery and medicinal chemistry. Further exploration of its derivatives may lead to the development of novel therapeutic agents with applications in oncology, neuroprotection, and infectious diseases.

References

-

Strategies Towards the Synthesis of 4-(3-methyl-but-1-enyl)-3,5,3',4'- tetrahydroxystilbene (Arachidin-1) and Resveratrol Analogues. University of Hertfordshire Research Archive. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. ResearchGate. Available at: [Link]

-

Efficient total synthesis of dehydro-d-viniferin through metal–halogen exchange cyclization. RSC Publishing. Available at: [Link]

- Use of sirtuin-activating compounds for treating flushing and drug induced weight gain. Google Patents.

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry. Available at: [Link]

-

Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. PMC - NIH. Available at: [Link]

-

Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. PubMed. Available at: [Link]

-

Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. RSC Advances. Available at: [Link]

-

Antibacterial compounds from shoot skins of moso bamboo (Phyllostachys pubescens). Kyushu University Institutional Repository. Available at: [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC - NIH. Available at: [Link]

-

Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. MDPI. Available at: [Link]

-

Neuroprotective benzyl benzoate glycosides from Disporum viridescens roots in HT22 hippocampal neuronal cells. PubMed. Available at: [Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Synfacts. Available at: [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. Available at: [Link]

-

Disparate Effects of Stilbenoid Polyphenols on Hypertrophic Cardiomyocytes In Vitro vs. in the Spontaneously Hypertensive Heart Failure Rat. PMC - NIH. Available at: [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

-

Antimicrobial Effectiveness of Liposomal Polymyxin B Against Resistant Gram-negative Bacterial Strains. PubMed. Available at: [Link]

-

Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life. PMC - NIH. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 3. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective benzyl benzoate glycosides from Disporum viridescens roots in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Guide to the Synthesis and Characterization of Diethyl 3,5-Dimethoxybenzylphosphonate

Introduction

Diethyl 3,5-dimethoxybenzylphosphonate is a key organophosphorus reagent with the chemical formula C13H21O5P and a molecular weight of 288.28 g/mol .[1] It serves as a pivotal intermediate in organic synthesis, most notably as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] This reaction is a cornerstone for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and ketones.[2][4] The utility of this phosphonate lies in its ability to introduce the 3,5-dimethoxybenzyl moiety, a common structural motif in various biologically active molecules, including resveratrol analogs and other stilbenoid derivatives with potential neuroprotective and antioxidant activities. This guide provides a detailed exploration of the synthesis, underlying mechanism, and comprehensive characterization of Diethyl 3,5-Dimethoxybenzylphosphonate, tailored for researchers and professionals in chemical and pharmaceutical development.

Synthesis via the Michaelis-Arbuzov Reaction

The most direct and widely employed method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[5][6][7] This classic C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[6][7] In the case of Diethyl 3,5-Dimethoxybenzylphosphonate, the synthesis proceeds by reacting triethyl phosphite with a suitable 3,5-dimethoxybenzyl halide.

Causality of Experimental Choices

-

Reactant Selection : 3,5-Dimethoxybenzyl bromide is typically chosen over the chloride due to the higher reactivity of alkyl bromides in S_N2 reactions, leading to faster reaction times and potentially higher yields.[6] Triethyl phosphite is a readily available and effective nucleophile for this transformation.

-

Thermal Conditions : The reaction is generally performed at an elevated temperature. This is necessary to facilitate both the initial nucleophilic attack and the subsequent dealkylation of the phosphonium salt intermediate, which is the rate-determining step.[5][8]

-

Solvent-Free vs. Solvent : While the reaction can be run neat (solvent-free), using a high-boiling, inert solvent can improve heat transfer and maintain a homogeneous reaction mixture. However, for many preparations, simply heating the neat reactants is sufficient and simplifies workup.

-

Purification : The primary byproduct of the reaction is ethyl bromide, which is volatile and can be removed during the reaction or by vacuum. The final product is typically a non-volatile oil, making purification by vacuum distillation or column chromatography a standard and effective choice.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate

Materials:

-

3,5-Dimethoxybenzyl bromide

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Vacuum distillation apparatus or silica gel for chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate)[1]

Procedure:

-

Setup : Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. This is crucial to prevent oxidation of the triethyl phosphite at high temperatures.

-

Charging Reactants : To the flask, add 3,5-dimethoxybenzyl bromide (1.0 equivalent). Subsequently, add an excess of triethyl phosphite (e.g., 1.5-2.0 equivalents). Using an excess of the phosphite helps to ensure complete conversion of the benzyl bromide and can also serve as the reaction medium.

-

Reaction : Heat the mixture with vigorous stirring to a temperature of 150-160 °C. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution or by thin-layer chromatography (TLC).[9]

-

Workup : After the reaction is complete (typically several hours), cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

Purification : The resulting crude oil can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diethyl 3,5-Dimethoxybenzylphosphonate as a transparent oil.[1]

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate.

Reaction Mechanism: The Michaelis-Arbuzov Pathway

The synthesis follows a well-established two-step mechanism.[5][6]

-

S_N2 Attack : The reaction initiates with a nucleophilic attack by the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 3,5-dimethoxybenzyl bromide. This S_N2 displacement of the bromide ion forms a quaternary phosphonium salt intermediate.[5][6][10]

-

Dealkylation : The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in a second S_N2 reaction. This step results in the cleavage of a C-O bond, the formation of the thermodynamically stable phosphoryl (P=O) double bond, and the elimination of ethyl bromide as a byproduct.[5][6]

This dealkylation step is typically the slower part of the process and is why thermal energy is required to drive the reaction to completion.[5]

Mechanism Diagram

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized Diethyl 3,5-Dimethoxybenzylphosphonate, a combination of spectroscopic techniques is employed.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals for ethoxy (triplet & multiplet), benzylic CH₂, aromatic protons, and methoxy groups. |

| ¹³C NMR | Resonances for all unique carbon atoms, with characteristic C-P coupling. |

| ³¹P NMR | A single resonance in the typical range for phosphonates. |

| IR Spectroscopy | Strong P=O stretch, C-O-P, and aromatic C-O stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (288.28). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[11][12]

-

¹H NMR : The proton NMR spectrum provides a clear fingerprint. The ethoxy groups on the phosphorus will show a triplet for the methyl protons (CH₃) and a multiplet (quartet of doublets due to coupling with both CH₃ and ³¹P) for the methylene protons (OCH₂). The benzylic protons (Ar-CH₂) will appear as a doublet due to coupling with the phosphorus atom. The aromatic protons will have distinct signals based on their position on the ring, and the two methoxy groups will give a sharp singlet.

-

¹³C NMR : The carbon spectrum will show distinct signals for the ethoxy carbons, the benzylic carbon (with a large one-bond C-P coupling constant), and the aromatic and methoxy carbons.[11][12]

-

³¹P NMR : The phosphorus NMR spectrum is the simplest, showing a single peak, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a pentavalent phosphonate ester.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| P=O (Phosphoryl) | ~1250 (strong) | Confirms the formation of the phosphonate. |

| C-O-P (ester) | ~1020-1050 (strong) | Indicates the diethyl ester functionality. |

| C-O-C (aryl ether) | ~1150-1200 | Corresponds to the methoxy groups. |

| C-H (aromatic) | ~3000-3100 | Aromatic ring presence. |

| C-H (aliphatic) | ~2850-2980 | Aliphatic protons on ethyl and benzyl groups. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The primary peak of interest is the molecular ion peak at m/z = 288, corresponding to the molecular formula C₁₃H₂₁O₅P.

-

Fragmentation : Common fragmentation pathways for diethyl phosphonates involve the loss of ethoxy groups or ethylene, leading to characteristic daughter ions.[13]

Characterization Workflow Diagram

Caption: A workflow for the analytical characterization of the final product.

Applications in Synthesis

The primary application of Diethyl 3,5-Dimethoxybenzylphosphonate is as a reagent in the Horner-Wadsworth-Emmons olefination.[2][4] Deprotonation of the benzylic carbon with a suitable base (e.g., NaH, BuLi) generates a stabilized phosphonate carbanion. This nucleophile then reacts with aldehydes or ketones to form an alkene, transferring the 3,5-dimethoxystyryl group. This methodology is particularly valuable for synthesizing resveratrol derivatives and other stilbenoids, which are classes of compounds investigated for their significant biological properties.

Safety Information

Standard Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

References

- The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Publishing.

-

PubChem. (n.d.). Diethyl benzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

MDPI. (2020). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. Retrieved from [Link]

-

ACS Publications. (2014). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sci-Hub. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][11]Oxazole] Phosphonate.... Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Retrieved from [Link]

-

UNH Scholars Repository. (2019). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. University of New Hampshire. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Retrieved from [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl (hydroxymethyl)phosphonate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

mzCloud. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl methanephosphonate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. grokipedia.com [grokipedia.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. sci-hub.kr [sci-hub.kr]

- 14. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl 3,5-Dimethoxybenzylphosphonate molecular structure and weight.

An In-Depth Technical Guide to Diethyl 3,5-Dimethoxybenzylphosphonate

Introduction

Diethyl 3,5-dimethoxybenzylphosphonate is an organophosphorus compound belonging to the class of benzylphosphonates. These compounds are characterized by a benzyl group attached to a phosphonate moiety. While this specific molecule is primarily a valuable synthetic intermediate, the broader family of diethyl benzylphosphonate derivatives has garnered significant interest in medicinal chemistry and materials science.[1] Their utility is most prominently showcased in the Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Diethyl 3,5-dimethoxybenzylphosphonate for researchers and professionals in drug development.

Physicochemical Properties and Molecular Structure

Diethyl 3,5-dimethoxybenzylphosphonate is a transparent oil at room temperature, soluble in common organic solvents such as dichloromethane and ethyl acetate.[3] Its core structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and a 3,5-dimethoxybenzyl group.

| Property | Value | Source |

| Molecular Formula | C13H21O5P | [3][4] |

| Molecular Weight | 288.28 g/mol | [3][4] |

| CAS Number | 108957-75-1 | [3][4] |

| Appearance | Transparent Oil | [3] |

| Solubility | Dichloromethane, Ethyl Acetate | [3] |

| Storage Conditions | Inert atmosphere, 2–8 °C | [4] |

| Synonym | P-[(3,5-Dimethoxyphenyl)methyl]phosphonic Acid Diethyl Ester | [3] |

Molecular Structure Visualization

The 2D chemical structure of Diethyl 3,5-dimethoxybenzylphosphonate is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of Diethyl 3,5-Dimethoxybenzylphosphonate.

Synthesis and Mechanistic Insights

The synthesis of diethyl benzylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 3,5-dimethoxybenzyl halide (chloride or bromide). The reaction proceeds via an intermediate phosphonium salt, which then undergoes dealkylation to yield the final phosphonate product.

The choice of triethyl phosphite is strategic; it serves as both the nucleophile and the source of the diethyl phosphonate ester. The reaction is typically performed at elevated temperatures to facilitate the dealkylation step.

Experimental Protocol: Michaelis-Arbuzov Synthesis

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzyl chloride (1 equivalent).

-

Reaction Initiation: Add an excess of triethyl phosphite (e.g., 1.5-2 equivalents) to the flask.

-

Thermal Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 120-150°C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Purification: Remove the excess triethyl phosphite under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure Diethyl 3,5-dimethoxybenzylphosphonate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Diethyl 3,5-dimethoxybenzylphosphonate.

Applications in Research and Drug Development

The primary utility of Diethyl 3,5-dimethoxybenzylphosphonate lies in its role as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction. In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized carbanion (a phosphonate ylide). This ylide then reacts with an aldehyde or ketone to produce an alkene, typically with high E-stereoselectivity.

This methodology is crucial for the synthesis of complex molecules with potential therapeutic properties. For instance, substituted benzylphosphonates are instrumental in creating stilbenoid derivatives, a class of compounds known for their diverse biological activities, including neuroprotective and antioxidant effects.[2] Furthermore, research into various diethyl benzylphosphonate derivatives has revealed potential antimicrobial properties, suggesting they could serve as scaffolds for new antibiotics.[1]

Role in Synthesis of Bioactive Molecules

Caption: Role in synthesizing bioactive molecules via the HWE reaction.

Conclusion

Diethyl 3,5-dimethoxybenzylphosphonate is a key chemical entity whose value is realized through its application in sophisticated organic synthesis. Its molecular architecture makes it an ideal substrate for the Michaelis-Arbuzov reaction for its own synthesis and a powerful reagent in the Horner-Wadsworth-Emmons reaction. For researchers in drug discovery, this compound represents a versatile building block for accessing a wide array of potentially therapeutic molecules, from antimicrobial agents to neuroprotective compounds. A thorough understanding of its properties and reactivity is therefore essential for innovation in medicinal chemistry.

References

- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022-10-13). PMC - NIH.

- Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry.

- Diethyl 4-methoxybenzylphosphon

- Diethylphosphite - Wikipedia. Wikipedia.

- Diethyl 3,5-dimethoxybenzylphosphon

- Diethyl benzylphosphon

- Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)

- Diethyl (3-Methoxybenzyl)phosphonate | 60815-18-1. Tokyo Chemical Industry Co., Ltd.(APAC).

- Diethyl 3,5-Dimethoxybenzylphosphonate CAS 108957-75-1.

- Process for the synthesis of diethyl ethylphosphonate.

- Exploring Diethyl Benzylphosphonate: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

An In-depth Technical Guide to Diethyl 3,5-Dimethoxybenzylphosphonate: Properties, Synthesis, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Diethyl 3,5-dimethoxybenzylphosphonate is a key organophosphorus compound with significant potential in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and highlights its application as a versatile reagent in drug discovery and development. Particular emphasis is placed on its role in the Horner-Wadsworth-Emmons reaction for the synthesis of stilbene derivatives, which are of considerable interest for their therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of Benzylphosphonates in Modern Chemistry

Organophosphonates are a class of compounds characterized by a phosphorus-carbon bond, a feature that imparts unique chemical and biological properties. Within this family, benzylphosphonate derivatives have emerged as crucial building blocks in organic synthesis and as pivotal structural motifs in the design of therapeutic agents.[1] The phosphonate moiety can act as a phosphate mimetic, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Specifically, modifications at the benzyl ring, such as the introduction of methoxy groups, allow for fine-tuning of the molecule's electronic and steric properties, thereby modulating its reactivity and biological activity.

Diethyl 3,5-dimethoxybenzylphosphonate, the subject of this guide, is a valuable reagent for the introduction of the 3,5-dimethoxybenzyl group. This substitution pattern is found in a variety of biologically active molecules, including resveratrol analogues and other stilbenoids known for their neuroprotective and antioxidant activities.[3] Understanding the fundamental properties and reactivity of this phosphonate is therefore essential for its effective utilization in the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108957-75-1 | [4][5] |

| Molecular Formula | C₁₃H₂₁O₅P | [4][6] |

| Molecular Weight | 288.28 g/mol | [4][6] |

| Appearance | Transparent Oil | [4] |

| Solubility | Soluble in dichloromethane and ethyl acetate. | [4] |

| Boiling Point | No data available. For comparison, Diethyl 4-methoxybenzylphosphonate has a boiling point of 155 °C at 0.5 mmHg, and Diethyl 3-methoxybenzylphosphonate has a boiling point of 135 °C at 0.5 mmHg. | [3][7] |

| Storage | Recommended to be stored under an inert atmosphere at 2-8°C for long-term stability. Can be stored at room temperature for shorter periods. | [4][5] |

Synthesis and Mechanism

The synthesis of diethyl benzylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding route to the target compound.

Synthetic Workflow: Michaelis-Arbuzov Reaction

Caption: Synthetic route to Diethyl 3,5-Dimethoxybenzylphosphonate.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethoxybenzylphosphonate

This protocol is based on the general principles of the Michaelis-Arbuzov reaction.

Materials:

-

3,5-Dimethoxybenzyl chloride

-

Triethyl phosphite

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask, add an equimolar amount of 3,5-dimethoxybenzyl chloride and a slight excess (1.1 equivalents) of triethyl phosphite.

-

Heat the reaction mixture with stirring to 120-150°C. The reaction is typically exothermic.

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.[1]

-

Upon completion, the volatile byproduct, ethyl chloride, will have distilled off.

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain Diethyl 3,5-dimethoxybenzylphosphonate as a clear oil.

Chemical Reactivity: The Horner-Wadsworth-Emmons Reaction

A cornerstone of the chemical utility of Diethyl 3,5-dimethoxybenzylphosphonate is its participation in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes and ketones.[8]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanism:

-

Deprotonation: A strong base abstracts the acidic proton alpha to the phosphorus atom, generating a stabilized phosphonate carbanion.[9]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming a tetrahedral intermediate.[9][10]

-

Oxaphosphetane Formation and Elimination: The intermediate collapses to form a four-membered ring intermediate (an oxaphosphetane), which then decomposes to yield the alkene and a water-soluble dialkyl phosphate salt.[9]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative via HWE Reaction

Materials:

-

Diethyl 3,5-dimethoxybenzylphosphonate

-

An appropriate aldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of Diethyl 3,5-dimethoxybenzylphosphonate in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired stilbene derivative.

Spectroscopic Characterization

The structure of Diethyl 3,5-dimethoxybenzylphosphonate can be unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), the benzylic methylene protons (a doublet due to coupling with the phosphorus atom), the methoxy groups (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl groups, the benzylic carbon (coupled to phosphorus), the methoxy carbons, and the aromatic carbons.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the P=O stretching vibration (typically around 1250 cm⁻¹), P-O-C stretching, and C-H stretching of the aromatic and aliphatic groups.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups.[13]

Applications in Drug Development

The phosphonate group is a valuable pharmacophore in medicinal chemistry, often used as a bioisostere for phosphate or carboxylate groups.[2] Diethyl 3,5-dimethoxybenzylphosphonate serves as a precursor to compounds with a range of potential therapeutic applications.

-

Antimicrobial Agents: Benzylphosphonate derivatives have demonstrated cytotoxic effects against various bacterial strains, suggesting their potential as novel antibiotics.[1]

-

Antiparasitic Drugs: Derivatives of diethyl benzylphosphonate have been investigated for their activity against parasites such as Leishmania amazonensis.[2]

-

Neuroprotective Agents: The 3,5-dimethoxyphenyl motif is a key feature of resveratrol and its analogs, which are known for their neuroprotective properties. The HWE reaction with Diethyl 3,5-dimethoxybenzylphosphonate is a direct route to such stilbenoid derivatives.[3]

-

Modulation of Physicochemical Properties: The incorporation of the phosphonate moiety can enhance the aqueous solubility and modify the lipophilicity (Log P) of a drug candidate, potentially improving its oral bioavailability.[2]

Conclusion

Diethyl 3,5-dimethoxybenzylphosphonate is a versatile and valuable reagent in organic synthesis and drug discovery. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an attractive tool for the construction of complex molecules, particularly those containing the biologically significant 3,5-dimethoxystilbene core. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is paramount for its effective application in the laboratory.

References

-

MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Available at: [Link].

-

PMC - NIH. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link].

-

Journal of Pharmaceutical Research International. Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Available at: [Link].

-

Wikipedia. Diethyl phosphite. Available at: [Link].

-

PubChem. Diethyl benzylphosphonate. Available at: [Link].

-

The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Available at: [Link].

-

PubChem. Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate. Available at: [Link].

-

As Biyoteknoloji. Diethyl 3,5-dimethoxybenzylphosphonate. Available at: [Link].

-

Cheméo. Chemical Properties of Diethyl phosphite (CAS 762-04-9). Available at: [Link].

-

National Institute of Standards and Technology. Diethyl phosphite - the NIST WebBook. Available at: [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link].

-

Molbase. Phosphonic acid,P-[(3,5-dimethoxyphenyl)methyl]-, diethyl ester(CAS# 108957-75-1). Available at: [Link].

- Google Patents. US5473093A - Process for the synthesis of diethyl ethylphosphonate.

-

Organic Syntheses Procedure. diethyl (dichloromethyl)phosphonate. Available at: [Link].

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link].

-

ResearchGate. IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Available at: [Link].

- Sci-Hub. Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′]. Available at: https://sci-hub.se/10.1080/10426507.2012.723654.

-

Slideshare. Horner-Wadsworth-Emmons reaction | PPTX. Available at: [Link].

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link].

Sources

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate [mdpi.com]

- 3. Diethyl 4-methoxybenzylphosphonate = 98 1145-93-3 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. asbiyoteknoloji.com [asbiyoteknoloji.com]

- 6. angenesci.com [angenesci.com]

- 7. Diethyl (3-Methoxybenzyl)phosphonate | 60815-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. sci-hub.box [sci-hub.box]

The Genesis of a Cornerstone Reagent: A Technical Guide to the Discovery and History of Benzylphosphonates in Organic Chemistry

Foreword: The Unassuming Power of the P-C Bond

In the vast and intricate world of organic synthesis, the ability to form carbon-carbon bonds with precision and control is paramount. Among the myriad of tools available to the modern chemist, those that forge alkenes—fundamental building blocks in pharmaceuticals, natural products, and materials—hold a place of particular distinction. This guide delves into the history and discovery of a class of reagents that fundamentally transformed the landscape of olefination chemistry: benzylphosphonates. From their conceptual origins in the burgeoning field of organophosphorus chemistry to their refinement into highly selective and versatile reagents, the story of benzylphosphonates is a testament to scientific curiosity, mechanistic understanding, and the relentless pursuit of synthetic efficiency. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize these powerful tools but also to understand their origins and the nuanced principles that govern their reactivity.

I. The Precursors: Early Organophosphorus Chemistry and the Michaelis-Arbuzov Reaction

The journey to benzylphosphonate reagents begins not with the reagents themselves, but with the foundational chemistry that made their synthesis possible. The late 19th and early 20th centuries witnessed the birth of organophosphorus chemistry, with seminal contributions from August Michaelis and Aleksandr Arbuzov.

The Michaelis-Arbuzov reaction , first reported by Michaelis in 1898 and later extensively explored by Arbuzov, laid the groundwork for the formation of the crucial carbon-phosphorus bond.[1] This reaction, in its classic form, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[1]

The generally accepted mechanism proceeds through an initial SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the phosphonium salt by the displaced halide ion, another SN2 reaction, to afford the thermodynamically stable phosphonate.[1] The driving force for this rearrangement is the formation of the strong phosphoryl (P=O) bond.

A related and also historically significant method is the Michaelis-Becker reaction , which utilizes a dialkyl phosphite and a base to generate a phosphite anion, which then displaces a halide from an alkyl halide.[2] While both reactions are cornerstones of phosphonate synthesis, the Michaelis-Arbuzov reaction is particularly relevant to the preparation of benzylphosphonates from benzyl halides.

II. The Dawn of a New Olefination: The Horner-Wadsworth-Emmons Reaction

The true potential of phosphonates as olefination reagents was unveiled as a powerful modification of the Wittig reaction. In 1958, Leopold Horner and his colleagues reported that phosphine oxides could be deprotonated to form carbanions that react with carbonyl compounds to yield alkenes. This seminal work laid the conceptual foundation for what was to come.

A few years later, in a landmark 1961 paper, William S. Wadsworth and William D. Emmons from the Rohm and Haas Company detailed a more practical and versatile olefination procedure using phosphonate carbanions. This reaction, now known as the Horner-Wadsworth-Emmons (HWE) reaction , offered several distinct advantages over the established Wittig reaction.[3] The phosphonate-stabilized carbanions were found to be more nucleophilic than their phosphonium ylide counterparts, and the water-soluble phosphate byproducts were significantly easier to remove from the reaction mixture than the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[3]

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate at the carbon alpha to the phosphoryl group, using a suitable base, to generate the phosphonate carbanion.[4] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of β-alkoxyphosphonate intermediates.[4] Subsequent elimination of a dialkyl phosphate salt via a cyclic oxaphosphetane-like transition state yields the alkene.[4]

III. Mastering Stereoselectivity: The Key to Synthetic Utility

A significant advantage of the HWE reaction is its inherent stereoselectivity, which can be tuned to favor the formation of either the (E)- or (Z)-alkene. This level of control is a direct consequence of the reaction mechanism and can be influenced by several factors, including the structure of the phosphonate reagent, the nature of the base and solvent, and the reaction temperature.

A. The Predominance of the (E)-Alkene: Thermodynamic Control

In its standard form, the HWE reaction typically yields the thermodynamically more stable (E)-alkene as the major product.[4] This is because the intermediate steps leading to the oxaphosphetane are often reversible, allowing for equilibration to the more stable threo-β-alkoxyphosphonate intermediate, which then undergoes syn-elimination to give the (E)-alkene.[4]

B. The Still-Gennari Modification for (Z)-Alkene Synthesis

The ability to selectively synthesize (Z)-alkenes was a significant advancement in the utility of the HWE reaction. In 1983, W. Clark Still and C. Gennari reported a modification that allows for the highly stereoselective formation of (Z)-olefins.[4][5] The key to this modification is the use of phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strongly dissociating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in a non-polar solvent like THF at low temperatures.[4][5][6]

The electron-withdrawing groups on the phosphonate increase the acidity of the α-protons and also accelerate the rate of elimination from the oxaphosphetane intermediate.[5][6] The use of a potassium base with a crown ether promotes the formation of a "naked" and highly reactive carbanion. Under these kinetically controlled conditions, the reaction proceeds through the less stable erythro-intermediate, which rapidly and irreversibly eliminates to form the (Z)-alkene before it can equilibrate to the more stable threo-intermediate.[1]

C. The Masamune-Roush Conditions for Mild (E)-Olefination

For substrates that are sensitive to strong bases like sodium hydride, milder conditions are often necessary. The Masamune-Roush modification of the HWE reaction provides an effective solution for achieving high (E)-selectivity under less harsh conditions.[5][7] These conditions typically employ a weak base, such as triethylamine or diisopropylethylamine (DIPEA), in the presence of a Lewis acid, most commonly lithium chloride (LiCl), in a solvent like acetonitrile.[7][8]

The role of the lithium salt is crucial; it is believed to coordinate to both the carbonyl oxygen and the phosphoryl oxygen, thereby activating the aldehyde towards nucleophilic attack and pre-organizing the transition state to favor the formation of the threo-adduct, which leads to the (E)-alkene.[8]

| Condition | Typical Reagents | Primary Product | Stereochemical Rationale |

| Standard HWE | Diethyl benzylphosphonate, NaH, THF | (E)-alkene | Thermodynamic control; equilibration to the more stable threo intermediate. |

| Still-Gennari | Bis(2,2,2-trifluoroethyl) benzylphosphonate, KHMDS, 18-crown-6, THF, -78 °C | (Z)-alkene | Kinetic control; rapid and irreversible elimination from the erythro intermediate. |

| Masamune-Roush | Diethyl benzylphosphonate, LiCl, DBU or Et₃N, CH₃CN | (E)-alkene | Mild conditions with Lewis acid assistance promoting the threo pathway. |

IV. Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the synthesis of a benzylphosphonate reagent and its application in stereoselective olefination reactions.

A. Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction

Causality: This protocol utilizes the classic Michaelis-Arbuzov reaction, which is a robust and high-yielding method for the synthesis of phosphonates from the corresponding halides. The reaction is typically performed neat at elevated temperatures to drive the reaction to completion.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.1 equivalents).

-

With stirring, add benzyl bromide (1.0 equivalent) dropwise at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 150-160 °C for 4-6 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the starting phosphite signal has disappeared.

-

Allow the reaction mixture to cool to room temperature.

-

The product, diethyl benzylphosphonate, can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

B. (E)-Selective Olefination using Masamune-Roush Conditions

Causality: This protocol employs the mild Masamune-Roush conditions, which are ideal for base-sensitive aldehydes. The combination of LiCl and a hindered amine base allows for efficient olefination without causing epimerization or other side reactions.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium chloride (1.2 equivalents) and anhydrous acetonitrile.

-

Cool the suspension to 0 °C and add diethyl benzylphosphonate (1.1 equivalents) followed by the aldehyde (1.0 equivalent).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (E)-stilbene derivative.

C. (Z)-Selective Olefination using Still-Gennari Conditions

Causality: This protocol utilizes the Still-Gennari modification to achieve high (Z)-selectivity. The use of a bis(trifluoroethyl)phosphonate, a strong, non-nucleophilic potassium base, and a crown ether at low temperature ensures that the reaction is under kinetic control.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl) benzylphosphonate (1.2 equivalents) and anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

In a separate flask, prepare a solution of potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at 0 °C, then cool to -78 °C.

-

Add the KHMDS/18-crown-6 solution dropwise to the phosphonate solution at -78 °C and stir for 30 minutes to generate the carbanion.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the (Z)-stilbene derivative.

V. Applications in Drug Discovery and Natural Product Synthesis

The reliability and stereoselectivity of the HWE reaction using benzylphosphonate reagents have made it an indispensable tool in the synthesis of complex molecules with important biological activity.

A prominent example is the synthesis of Combretastatin A-4 , a potent anti-cancer agent that acts as a tubulin polymerization inhibitor.[9] The central (Z)-stilbene core of Combretastatin A-4 is often constructed using a Wittig or HWE-type reaction. The Still-Gennari modification is particularly well-suited for this purpose, allowing for the efficient and highly stereoselective synthesis of the desired (Z)-isomer.

Benzylphosphonates have also been employed in the synthesis of a wide range of other biologically active compounds, including antiviral agents, where the phosphonate moiety can act as a stable phosphate isostere, and various other natural products containing olefinic linkages.[4]

VI. Conclusion and Future Outlook

From the foundational discoveries of Michaelis and Arbuzov to the elegant and highly selective modifications of Still, Gennari, Masamune, and Roush, the story of benzylphosphonate reagents is a compelling narrative of chemical innovation. What began as a modification of the Wittig reaction has evolved into a cornerstone of modern organic synthesis, offering a robust, reliable, and stereocontrollable method for the construction of alkenes. The ability to fine-tune the reaction conditions to achieve either (E)- or (Z)-selectivity with a high degree of precision has cemented the place of the Horner-Wadsworth-Emmons reaction in the synthetic chemist's toolbox. As the demands for ever more complex and medicinally relevant molecules continue to grow, the legacy of the humble benzylphosphonate reagent is certain to endure and inspire future generations of synthetic chemists.

VII. References

-

Roman, D.; Beemelmanns, C. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis2021 , 53 (15), 2713–2739. [Link]

-

Murata, T.; Tsutsui, H.; Shiina, I. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. J. Org. Chem.2024 . [Link][7][8]

-

Kazimierczak, M.; Bilska-Markowska, M. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2022 , 27 (20), 7069. [Link][6]

-

(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

-

Bisceglia, J. A.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

-

Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. [Link][1]

-

Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898 , 31 (1), 1048–1055.

-

Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XII. Phosphinoxyde als Olefinierungsreagenzien. Chem. Ber.1958 , 91 (1), 61–63.

-

Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738.

-

Singh, H.; et al. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorg. Med. Chem.2020 , 28 (22), 115684. [Link][9]

-

Głowacka, I. E.; et al. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules2022 , 27 (20), 6853. [Link][4]

-

Michaelis–Arbuzov reaction. Wikipedia. [Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. [Link][2]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]